Product packaging for S-Phenyl-D5-L-cysteine(Cat. No.:)

S-Phenyl-D5-L-cysteine

Cat. No.: B1153169
M. Wt: 202.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Deuterated Amino Acid Derivatives in Biochemical Inquiry

Deuterated amino acids are powerful tools in biochemical and biomedical research. acs.org The substitution of hydrogen with its heavy isotope, deuterium (B1214612), imparts a greater mass to the molecule and strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond. This property, known as the kinetic isotope effect, can alter the rates of chemical reactions, including metabolic processes. acs.orgnih.gov As a result, deuterated amino acids have found widespread use in several key areas of scientific inquiry.

They serve as invaluable probes for elucidating enzyme mechanisms and tracking the flow of metabolites through biosynthetic pathways. nih.govresearchgate.net In the field of drug discovery and development, incorporating deuterium into drug candidates can improve their metabolic stability and pharmacokinetic profiles, potentially extending their half-life in the body. nih.govmedchemexpress.commedchemexpress.com Furthermore, deuterated amino acids are instrumental in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where they help to simplify complex spectra and enhance signal resolution for structural analysis of proteins. nih.govacs.org The ability to selectively introduce deuterium at specific sites (site-selective labeling) offers a sophisticated method for detailed mechanistic and structural studies. nih.govresearchgate.net

Significance of Sulfur-Containing Amino Acid Analogues in Metabolic and Enzymatic Studies

Sulfur-containing amino acids, primarily cysteine and methionine, are fundamental to cellular life. nih.gov They are not only incorporated into the polypeptide chains of proteins but also play central roles in metabolism, protein structure, and antioxidant defense. nih.govresearchgate.net Cysteine's thiol group is highly reactive and is crucial for forming disulfide bonds that stabilize protein structures. nih.govnih.gov Methionine serves as the initiating amino acid in protein synthesis and is a precursor to S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous biochemical reactions. nih.gov

Given their importance, synthetic analogues of sulfur-containing amino acids are widely used to study and modulate these pathways. Researchers use these analogues to:

Probe Enzyme Mechanisms: By designing analogues that mimic the natural substrate, researchers can investigate the active sites and catalytic mechanisms of enzymes involved in sulfur amino acid metabolism.

Trace Metabolic Fates: Labeled analogues allow scientists to follow the conversion of these amino acids into other critical compounds like glutathione (B108866) and taurine. nih.gov

Investigate Transport Systems: Synthetic sulfur-containing amino acids have been used to study and inhibit specific amino acid transport systems in cells. acs.org

Modulate Lipid Metabolism: Studies have shown that sulfur-containing amino acids can act as effective modulators of lipid metabolism, influencing plasma concentrations of cholesterol and triglycerides. researchgate.net

The study of these analogues provides critical insights into how the body manages sulfur-containing compounds and their roles in health and disease. researchgate.netmpg.de

Rationale for Deuterium Labeling Strategies within the S-Phenyl-L-cysteine Framework

S-Phenyl-L-cysteine (SPC) is a known biomarker for exposure to benzene (B151609), a widespread environmental and industrial chemical. nih.govwur.nl Benzene is metabolized in the body to reactive intermediates, such as benzene oxide, which can bind to nucleophilic sites in proteins and DNA. wur.nl The reaction of benzene oxide with cysteine residues in proteins, like hemoglobin or albumin, forms SPC adducts. wur.nl Measuring these adducts provides an integrated record of benzene exposure over the lifespan of the protein.

The quantification of these adducts in biological samples, however, requires highly sensitive and accurate analytical methods. This is the primary rationale for the synthesis and use of S-Phenyl-D5-L-cysteine. In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of a stable isotope-labeled version of the target analyte is added to the sample at the beginning of the analytical process. nih.govacs.org

This compound, with five deuterium atoms on the phenyl ring, serves as an ideal internal standard for the analysis of SPC. nih.govpharmaffiliates.com It is chemically identical to the non-labeled SPC and therefore behaves identically during sample extraction, purification, and derivatization steps. However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte (SPC) to the signal intensity of the internal standard (this compound), analysts can correct for any sample loss during processing, leading to highly accurate and precise quantification. nih.gov This strategy is crucial for reliably measuring the very low concentrations of SPC found in biomonitoring studies of low-level benzene exposure. nih.govwur.nl

Overview of Research Domains Utilizing this compound as a Mechanistic or Tracing Probe

The principal research domain that utilizes this compound is toxicology and human biomonitoring . wur.nlpharmaffiliates.com Its role as an internal standard is central to the development and application of analytical methods for assessing human exposure to benzene.

Key research applications include:

Biomarker of Exposure Assays: this compound and its acetylated form, S-Phenyl-d5-mercapturic acid, are indispensable for the quantitative analysis of benzene biomarkers. nih.govscbt.com Assays have been developed to measure S-phenylcysteine in hydrolyzed globin from red blood cells or S-phenylmercapturic acid (a urinary metabolite) to determine an individual's exposure level. nih.govwur.nl

Occupational and Environmental Health Studies: Researchers use these validated assays in large-scale epidemiological studies to assess benzene exposure in different populations, such as industrial workers or communities exposed to environmental pollutants. wur.nl The high accuracy afforded by the use of the deuterated standard allows for the establishment of correlations between exposure levels and potential health risks.

Metabolomics and Tracer Studies: In a broader sense, stable isotope-labeled amino acids like this compound are fundamental tools in metabolomics. medchemexpress.comotsuka.co.jp They can be used as tracers to follow the metabolic fate of xenobiotics (foreign chemicals) and their interactions with endogenous metabolic pathways, providing insights into mechanisms of toxicity and detoxification.

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Name This compound
Synonyms 2-Amino-3-(phenyl-d5-sulfanyl)propanoic acid
Molecular Formula C₉H₆D₅NO₂S
Molecular Weight 202.28 g/mol
Isotopic Purity Typically ≥98% for Deuterium

Table 2: Key Research Applications of Deuterated Amino Acids

Research Area Specific Application Example Compounds
Enzymology Probing enzyme reaction mechanisms. nih.govacs.org Deuterated L-DOPA
Pharmacokinetics Improving metabolic stability of drugs. acs.orgnih.gov Deutetrabenazine
Structural Biology Simplifying spectra in protein NMR analysis. nih.gov Cβ-deuterated amino acids
Toxicology Internal standards for biomarker quantification. nih.gov This compound

| Metabolomics | Tracing metabolic pathways. researchgate.netnih.gov | ¹³C, ¹⁵N-labeled L-cysteine |

Properties

Molecular Formula

C₉H₆D₅NO₂S

Molecular Weight

202.28

Synonyms

2-Amino-3-phenylsulfanyl-D5-propionic Acid; 

Origin of Product

United States

Advanced Synthetic Methodologies for S Phenyl D5 L Cysteine

Stereospecific Synthesis of Chiral S-Phenyl-L-cysteine Precursors

The synthesis of S-Phenyl-D5-L-cysteine commences with the preparation of its non-deuterated precursor, S-Phenyl-L-cysteine, with stringent control over the stereochemistry at the α-carbon. Maintaining the L-configuration is paramount for its relevance in biological systems. Several stereoselective strategies have been developed to achieve high enantiomeric purity.

One prominent approach involves the nucleophilic substitution of a chiral precursor, such as L-serine or its derivatives, with thiophenol. Chemoenzymatic methods have proven particularly effective in this regard. For instance, tryptophan synthase has been utilized to catalyze the reaction between thiophenol and L-serine, yielding optically active S-Phenyl-L-cysteine with high purity. nih.gov This enzymatic approach offers the advantage of mild reaction conditions and high stereospecificity.

Alternatively, stereoselective synthesis can be achieved through chemical methods. One such process involves the reaction of N-benzyloxycarbonyl-L-cysteine methyl ester with a phenylating agent. Another patented method describes the synthesis of S-aryl-L-cysteine derivatives with an enantiomeric excess greater than 96%, and often exceeding 99.5%, by reacting cystine with a coupling agent followed by an aryl halide. google.com These methods are designed to be scalable for the large-scale manufacture of enantiomerically enriched S-aryl-L-cysteine. google.com

The choice of synthetic route often depends on factors such as desired scale, cost-effectiveness, and the availability of starting materials. The primary goal remains the production of S-Phenyl-L-cysteine with the highest possible enantiomeric purity to serve as a suitable precursor for the subsequent deuteration step.

Regiospecific Deuterium (B1214612) Incorporation Strategies into Aromatic Moieties

The introduction of deuterium atoms onto the aromatic ring of S-Phenyl-L-cysteine must be both efficient and regiospecific to yield the desired this compound. This requires methodologies that can selectively replace the five hydrogen atoms of the phenyl group with deuterium without affecting other parts of the molecule.

Methodological Approaches for Selective Aromatic Deuteration

Several catalytic systems have been developed for the selective hydrogen-deuterium (H-D) exchange on aromatic rings. These methods often utilize a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst.

Catalytic H-D Exchange: Platinum-on-carbon (Pt/C) has been demonstrated as an effective catalyst for H-D exchange on aromatic rings using D₂O as the deuterium source. oup.comresearchgate.net This method can achieve high levels of deuterium incorporation under relatively mild conditions. oup.com For instance, electron-rich aromatic compounds can be efficiently deuterated at temperatures ranging from room temperature to 180°C. oup.com Iron-based catalysts have also been explored for H-D exchange, offering a more earth-abundant metal alternative. acs.orgnih.gov These catalysts can operate under mild conditions (50-80°C) and are tolerant of various functional groups. acs.orgnih.gov

Acid-Mediated Deuteration: Deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the deuterium source and the solvent for H-D exchange on aromatic rings. nih.gov This method proceeds via an electrophilic aromatic substitution mechanism, with deuterium incorporation occurring at the most electron-rich positions. nih.gov

Deutero-decarboxylation: A more specialized method involves the deutero-decarboxylation of a corresponding carboxylic acid precursor. This technique allows for the selective introduction of a single deuterium atom at a specific position on the aromatic ring. rsc.org While not directly applicable for producing a D5-labeled compound in one step, it highlights the precision that can be achieved in deuterium labeling.

Below is a table summarizing various catalytic systems for aromatic deuteration.

Catalyst SystemDeuterium SourceTypical ConditionsSubstrate ScopeReference
Pt/CD₂O, H₂Room Temp - 180°CElectron-rich aromatics oup.com
Iron ComplexBenzene-d₆50 - 80°C(Hetero)aromatic hydrocarbons acs.orgnih.gov
CF₃COODCF₃COODRefluxAromatic amines and amides nih.gov
Ag(I) saltsD₂OMildOrtho-substituted benzoic acids rsc.org

Isotopic Purity and Positional Integrity Assessment in Synthetic Pathways

Ensuring the successful incorporation of deuterium at the desired positions and quantifying the isotopic enrichment are critical quality control steps. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of signals corresponding to the aromatic protons. ²H NMR spectroscopy directly detects the deuterium nuclei, providing information about their chemical environment and confirming their position on the aromatic ring.

These analytical methods are applied throughout the synthetic process to monitor the progress of the deuteration reaction and to confirm the isotopic purity and positional integrity of the final this compound product.

Optimization of Reaction Parameters for Yield and Isotopic Enrichment

The efficiency of the deuteration reaction, in terms of both chemical yield and the level of isotopic enrichment, is highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for a successful synthesis.

Key parameters that are typically optimized include:

Catalyst Selection and Loading: The choice of catalyst (e.g., Pt/C, Pd/C, or an iron complex) significantly influences the selectivity and rate of the H-D exchange. researchgate.net The amount of catalyst used is also a critical factor; sufficient loading is required for a reasonable reaction rate, but excessive amounts can be costly and may lead to side reactions.

Temperature and Pressure: The reaction temperature can have a profound effect on the rate of deuteration. oup.com For some catalytic systems, higher temperatures are necessary to achieve high levels of deuterium incorporation. In reactions involving deuterium gas, the pressure is another important parameter to control.

Reaction Time: The duration of the reaction is optimized to ensure maximum deuterium incorporation without significant degradation of the starting material or product.

Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂) will directly impact the final isotopic enrichment.

The following table provides examples of how reaction conditions can be varied to optimize deuteration outcomes for different aromatic substrates.

SubstrateCatalystTemperature (°C)Time (h)Deuterium Incorporation (%)
Phenol5% Pt/CRoom Temp24High
Aniline5% Pt/C8024>95
TolueneIron Complex50<3>95 (meta and para)
m-XyleneIron Complex50<398 (meta)

Data compiled from various sources for illustrative purposes. oup.comacs.org

Advanced Spectroscopic and Chromatographic Verification of Compound Identity and Purity

The final step in the synthesis of this compound is the comprehensive verification of its chemical identity, purity, and isotopic labeling. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): As mentioned previously, ¹H and ²H NMR are indispensable for confirming the structure and the success of the deuteration. ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which can be used to confirm its elemental composition, including the number of deuterium atoms.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to assess the chemical purity of the final product. google.com By using a suitable stationary phase and mobile phase, this compound can be separated from any unreacted starting materials, byproducts, or other impurities. Chiral HPLC methods can also be employed to confirm the enantiomeric purity of the final product. google.com

The combination of these advanced analytical techniques provides a complete profile of the synthesized this compound, ensuring that it meets the high standards of identity, purity, and isotopic enrichment required for its intended applications in research.

Sophisticated Analytical Methodologies for S Phenyl D5 L Cysteine in Biological Systems

Mass Spectrometry-Based Quantification and Metabolite Elucidation

Mass spectrometry (MS) stands as a cornerstone for the analysis of S-Phenyl-D5-L-cysteine due to its exceptional sensitivity and specificity. Various MS-based approaches are utilized to gain comprehensive insights into its fate and concentration in biological samples.

High-Resolution Mass Spectrometry for Isotope Tracing and Profiling

High-resolution mass spectrometry (HRMS) is instrumental in distinguishing this compound and its metabolites from endogenous molecules within a complex biological sample. The precise mass measurement capabilities of HRMS allow for the confident identification of compounds containing the deuterium (B1214612) label. In isotope tracing studies, the mass shift introduced by the five deuterium atoms on the phenyl ring serves as a unique signature to track the compound and its metabolic derivatives.

For instance, when this compound is introduced into a biological system, HRMS can be used to screen for all molecular features that exhibit the characteristic +5 Da mass difference compared to their potential non-deuterated counterparts. This allows for a global profiling of all metabolites derived from the administered compound.

Table 1: Illustrative High-Resolution Mass Data for Isotope Profiling

Compound Theoretical Monoisotopic Mass (Da) of Unlabeled Analog Observed Monoisotopic Mass (Da) of Deuterated Species Mass Difference (Da)
S-Phenyl-L-cysteine 211.0565 - -
This compound - 216.0879 +5.0314
N-Acetyl-S-phenyl-L-cysteine 253.0671 - -
N-Acetyl-S-Phenyl-D5-L-cysteine - 258.0985 +5.0314

Tandem Mass Spectrometry for Structural Characterization of Derived Metabolites

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of metabolites derived from this compound. In a typical MS/MS experiment, the precursor ion of a potential metabolite is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides a fingerprint that can be used to deduce the structure of the metabolite.

The presence of the D5-phenyl group is particularly useful in interpreting the MS/MS spectra. Fragments containing the deuterated phenyl ring will exhibit a mass shift of +5 Da compared to the corresponding fragments from the non-deuterated analog. This allows for the unambiguous identification of the portion of the molecule that originates from the administered this compound. Common metabolic transformations of S-phenyl-L-cysteine that can be characterized by MS/MS include N-acetylation to form the mercapturic acid, oxidation of the sulfur atom, and hydroxylation of the phenyl ring.

Table 2: Representative Tandem MS Fragmentation Data for a Metabolite of S-Phenyl-L-cysteine (N-Acetyl-S-phenyl-L-cysteine)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Fragment Structure / Neutral Loss
254.07 212.06 [M+H - CH2CO]+
254.07 164.07 [M+H - C3H5NO2]+
254.07 122.04 [C6H5S]+

Note: For the D5-analog, the corresponding precursor and phenyl-containing fragments would be observed at m/z values shifted by +5.

Application of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise absolute quantification of molecules in biological samples. In this technique, a known amount of a stable isotope-labeled internal standard, in this case, this compound, is added to the sample at the earliest stage of analysis. The internal standard is chemically identical to the analyte of interest (endogenous S-phenyl-L-cysteine, if present, or a non-labeled version being studied) but has a different mass due to the isotopic label.

Because the internal standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation, any sample loss will affect both equally. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the exact concentration of the analyte in the original sample. The use of this compound as an internal standard for the quantification of S-phenyl-L-cysteine minimizes analytical variability and provides highly accurate results.

Table 3: Example Data for Absolute Quantification using Isotope Dilution Mass Spectrometry

Sample ID Analyte Peak Area (S-phenyl-L-cysteine) Internal Standard Peak Area (this compound) Analyte/IS Ratio Calculated Concentration (µg/mL)
Blank 0 150,000 0 0
Standard 1 (1 µg/mL) 75,000 152,000 0.493 1.0
Standard 2 (5 µg/mL) 380,000 151,000 2.517 5.0
Biological Sample 1 120,000 149,000 0.805 1.6
Biological Sample 2 290,000 153,000 1.895 3.8

Nuclear Magnetic Resonance Spectroscopy for Metabolic Fate and Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to mass spectrometry, offering detailed insights into the structure and metabolic fate of this compound without the need for sample ionization and fragmentation.

Deuterium NMR for In Situ and Ex Vivo Tracing Studies

Deuterium (²H) NMR spectroscopy is a powerful technique for non-invasively tracing the metabolic fate of deuterated compounds in biological systems. mdpi.com The deuterium nucleus has a distinct NMR signal that can be detected separately from the abundant protons (¹H) in biological tissues and fluids. mdpi.com By administering this compound, the deuterium label on the phenyl ring can be tracked in situ in living organisms or in ex vivo samples. nih.gov

This technique allows for the observation of the uptake, distribution, and conversion of the compound into various metabolites in real-time or in tissue extracts. The chemical shift of the deuterium signal can provide information about the chemical environment of the labeled phenyl group, indicating whether it has been metabolically altered. For example, hydroxylation of the phenyl ring would result in a change in the deuterium NMR spectrum.

Table 4: Hypothetical Deuterium NMR Data for a Tracing Study

Sample Observed Deuterium Signal (ppm) Assignment
This compound Standard 7.2 - 7.4 Phenyl-D5 group
Blood Plasma (1 hr post-administration) 7.2 - 7.4 Unmetabolized this compound
Liver Extract (4 hr post-administration) 7.2 - 7.4 Unmetabolized this compound
Liver Extract (4 hr post-administration) 6.8 - 7.0 Hydroxylated Phenyl-D4 metabolite

Multidimensional NMR for Complex Mixture Analysis and Structural Elucidation

Multidimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹H Correlation Spectroscopy (COSY), are invaluable for analyzing complex biological mixtures containing this compound and its metabolites. These techniques separate the overlapping signals in a one-dimensional NMR spectrum into two or more dimensions, significantly improving resolution and enabling the identification of individual components.

For structural elucidation, multidimensional NMR can establish connectivity between different atoms within a molecule. For example, a COSY spectrum can show correlations between neighboring protons, while an HSQC spectrum reveals correlations between protons and their directly attached carbon atoms. This information is crucial for confirming the structure of novel metabolites. The presence of the D5-phenyl group would result in the absence of proton signals in the aromatic region of the ¹H NMR spectrum, simplifying the analysis of other parts of the molecule and its metabolites.

Table 5: Representative Multidimensional NMR Data for Structural Analysis of a Cysteine Derivative

Proton (¹H) Chemical Shift (ppm) Correlated Carbon (¹³C) Chemical Shift (ppm) (from HSQC) Correlated Proton (¹H) Chemical Shift (ppm) (from COSY) Assignment
4.0 55.0 3.1, 3.3 α-CH
3.1 35.0 4.0 β-CH2
3.3 35.0 4.0 β-CH2

Note: For this compound, the aromatic proton signals would be absent, and the deuterium substitution would have a minor effect on the chemical shifts of the remaining protons.

Advanced Chromatographic Separations Coupled with Isotope-Specific Detection

The quantitative analysis of this compound in biological systems necessitates sophisticated analytical methodologies that can provide high selectivity, sensitivity, and stereospecificity. Advanced chromatographic techniques, particularly when coupled with isotope-specific detectors like mass spectrometers, are indispensable for achieving these analytical goals.

Chiral Separations for Enantiomeric Purity and Isomer Resolution

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) using chiral stationary phases (CSPs) are the premier techniques for this purpose.

The selection of an appropriate CSP is paramount for achieving enantiomeric resolution. For amino acid derivatives like this compound, several types of CSPs have demonstrated utility, including macrocyclic glycopeptides, crown ethers, and zwitterionic ion-exchangers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.com These phases offer complex stereoselective interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which are essential for chiral recognition.

A notable example of a successful chiral separation of cysteine enantiomers was achieved using a Chiralpak® ZWIX(+) stationary phase. nih.gov This zwitterionic CSP enabled baseline resolution of D- and L-cysteine with a resolution factor (RS) of 2.7, demonstrating the high efficiency of this approach. nih.gov The mobile phase composition is also a critical factor, with polar ionic modes often employed to facilitate the separation of polar analytes. nih.gov For instance, a mobile phase consisting of a mixture of methanol, acetonitrile, and water with formic acid and ammonium formate as additives has been shown to be effective. nih.gov The deuteration in this compound is not expected to significantly alter the chiral separation mechanism, as the stereochemistry is determined by the chiral center of the cysteine backbone.

Table 1: Illustrative Chromatographic Conditions for Chiral Separation of Cysteine Enantiomers

Parameter Condition
Chromatographic System Chiral UHPLC-MS
Column Chiralpak® ZWIX(+)
Mobile Phase MeOH/MeCN/H₂O (49/49/2 v/v/v) with 50 mM formic acid and 50 mM ammonium formate
Flow Rate 0.4 mL/min
Detection Mass Spectrometry (MS)
Resolution (RS) 2.7 (baseline separation)

This table is based on a method developed for cysteine enantiomers and is applicable to this compound. nih.gov

Online Coupling Techniques for Complex Biological Matrix Analysis

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous compounds that can interfere with the analysis of a target analyte. To mitigate these matrix effects and improve the efficiency of sample processing, online coupling techniques, such as online solid-phase extraction (SPE) coupled with LC-MS/MS, are increasingly employed.

Online SPE-LC-MS/MS automates the sample clean-up and pre-concentration steps, reducing manual labor and potential for error. In a typical setup, the biological sample is directly injected onto an SPE column, where the analyte of interest is retained while interfering components are washed away. Subsequently, a switching valve directs the mobile phase to elute the analyte from the SPE column onto the analytical column for chromatographic separation and subsequent detection by the mass spectrometer. The use of a deuterated internal standard, such as a non-deuterated or alternatively deuterated version of S-Phenyl-L-cysteine, is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response.

The analysis of a structurally similar compound, S-methyl-l-cysteine, in human plasma and urine by LC-MS/MS highlights the utility of this approach. nih.govresearchgate.net A simple and rapid sample preparation followed by LC-MS/MS analysis with an isotope-labeled internal standard provides accurate and precise quantification. nih.govresearchgate.net For this compound, a reversed-phase C18 column would likely be suitable for separation, with a gradient elution using a mobile phase of water and acetonitrile containing a small percentage of formic acid to ensure good peak shape and ionization efficiency. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the detection of the analyte and its internal standard.

Table 2: Proposed Online SPE-LC-MS/MS Parameters for this compound Analysis

Parameter Description
Sample Preparation Protein precipitation followed by direct injection
Online SPE Column Reversed-phase polymer-based sorbent
Analytical Column C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Stable isotope-labeled analog (e.g., S-Phenyl-¹³C₆-L-cysteine)

This table presents a hypothetical yet representative set of parameters for the analysis of this compound in biological fluids.

Rigorous Quality Control and Validation Parameters for Analytical Methods

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation in accordance with international guidelines, such as those established by the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euich.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and provides confidence in the accuracy and precision of the results.

The key validation parameters that must be assessed for a quantitative method for this compound in biological matrices include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). amsbiopharma.comeuropa.euich.orgslideshare.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. amsbiopharma.com In LC-MS/MS, specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by comparing the ion ratios of the analyte in samples to that of a reference standard.

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) of >0.99 is generally considered acceptable. researchgate.net

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. slideshare.net It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and expressing the results as a percentage of the nominal value. Acceptance criteria are often within ±15% of the nominal value (±20% for the LLOQ).

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org For bioanalytical methods, the %RSD should typically be ≤15% (≤20% at the LLOQ). nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net

Limit of Quantitation (LOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. slideshare.net

Table 3: Typical Validation Parameters and Acceptance Criteria based on ICH Guidelines

Validation Parameter Acceptance Criteria
Specificity No significant interference at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99
Range Defined by the Lower and Upper Limits of Quantitation (LLOQ & ULOQ)
Accuracy Mean concentration within ±15% of nominal for QC samples (±20% for LLOQ)
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 15% for QC samples (≤ 20% for LLOQ)
Limit of Quantitation (LOQ) The lowest concentration on the standard curve with acceptable accuracy and precision.

These criteria are based on widely accepted guidelines for the validation of bioanalytical methods. amsbiopharma.comeuropa.euich.orgich.org

Mechanistic Investigations of S Phenyl D5 L Cysteine Biotransformation Pathways

Enzymatic Conjugation Pathways: Focus on Glutathione-Dependent Mechanisms

The formation of S-Phenyl-L-cysteine is an integral part of the mercapturic acid pathway, a major route for the detoxification of electrophilic xenobiotics. This pathway is initiated by the conjugation of the xenobiotic with glutathione (B108866) (GSH).

Glutathione S-Transferase-Mediated S-Phenyl-L-cysteine Conjugate Formation

The biosynthesis of S-Phenyl-L-cysteine originates from the metabolism of benzene (B151609). Initially, benzene is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form the reactive electrophile, benzene oxide. nih.govresearchgate.net This intermediate is then detoxified through conjugation with the endogenous antioxidant glutathione (GSH). This crucial step is catalyzed by Glutathione S-transferases (GSTs), a superfamily of phase II detoxification enzymes. nih.govresearchgate.net

The reaction involves the nucleophilic attack of the thiol group of GSH on the epoxide ring of benzene oxide, leading to the formation of a stable S-phenylglutathione conjugate. nih.gov Research has identified specific GST isozymes that are critical for this process.

Kinetic Parameters of GST Isozymes in Benzene Oxide Conjugation researchgate.net
GST IsozymePutative Km (µM)Putative Vmax (fmol/s)Catalytic Activity
GSTT1420450Considered a critical enzyme in benzene oxide detoxification.
GSTP136003100May play an important role in detoxification.
GSTA1Insufficient activity for determinationAppears to be less important in this specific reaction.
GSTM1Insufficient activity for determinationAppears to be less important in this specific reaction.

Following its formation, the S-phenylglutathione conjugate undergoes further processing. The glutamyl and glycinyl residues are sequentially cleaved by enzymes such as γ-glutamyltransferase and dipeptidases, yielding S-Phenyl-L-cysteine. nih.govwikipedia.org

N-Acetylation of S-Phenyl-L-cysteine Conjugates to Mercapturic Acids

The final step in this detoxification pathway is the N-acetylation of the cysteine conjugate. S-Phenyl-L-cysteine is converted to N-acetyl-S-phenyl-L-cysteine, commonly known as S-phenylmercapturic acid (SPMA). acs.org This reaction is catalyzed by cysteine S-conjugate N-acetyltransferases. wikipedia.org

The addition of the acetyl group increases the water solubility of the compound, facilitating its excretion from the body via urine. mdpi.com SPMA is a well-established and specific biomarker for assessing exposure to benzene, with urinary levels correlating strongly with airborne benzene concentrations. acs.orgnih.govnih.gov

Oxidative and Reductive Metabolic Reactions of the Phenyl Moiety

The phenyl group of S-Phenyl-L-cysteine can undergo further metabolic transformations, including oxidation and reduction, which can alter its biological activity.

Role of Cytochrome P450 Systems in Aromatic Hydroxylation

Cytochrome P450 (CYP) enzymes are a major family of phase I metabolic enzymes responsible for the oxidation of a wide variety of xenobiotics. hyphadiscovery.comsemanticscholar.org A common reaction catalyzed by CYPs is aromatic hydroxylation, where a hydroxyl group is introduced into an aromatic ring. slideshare.netcdc.gov

While the initial oxidation of benzene to benzene oxide is a critical CYP-mediated step, the phenyl ring of S-Phenyl-L-cysteine or its mercapturic acid form can also be a substrate for CYP enzymes. This oxidation would result in the formation of various hydroxylated S-phenyl-L-cysteine derivatives (hydroxyphenylmercapturic acids). The specific CYP isoforms involved and the regioselectivity of this hydroxylation are areas of ongoing investigation. The mechanism of aromatic hydroxylation can proceed through the formation of an arene oxide intermediate or by direct electrophilic attack of the activated oxygen species of the P450 enzyme on the aromatic π system. hyphadiscovery.com

Characterization of Reductase Activity on Conjugated Phenyl Systems

The reductive metabolism of the conjugated phenyl system in S-Phenyl-L-cysteine is a less characterized pathway. While enzymatic reduction of phenyl groups, such as the conversion of ketones like acetophenone to phenylethanol by alcohol dehydrogenases, is known, specific reductase activity on the aromatic ring of a thioether conjugate like S-Phenyl-L-cysteine is not well-documented in the available scientific literature. Such a reaction would involve the saturation of the aromatic ring, leading to cyclohexyl derivatives. Further research is required to determine if this metabolic route is significant for S-Phenyl-L-cysteine and to identify the specific reductase enzymes that might be involved.

Lyase-Mediated Carbon-Sulfur Bond Cleavage and Subsequent Transformations

An alternative metabolic fate for S-Phenyl-L-cysteine involves the enzymatic cleavage of the carbon-sulfur (C-S) bond, a reaction that can lead to either detoxification or bioactivation. This pathway is catalyzed by a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.govnih.gov

These enzymes catalyze a β-elimination reaction, breaking the C-S bond of the cysteine conjugate. nih.govaoemj.org In the case of S-Phenyl-L-cysteine, this cleavage results in the formation of three products: pyruvate, ammonia, and thiophenol. nih.gov

Products of C-S Lyase Activity on S-Phenyl-L-cysteine
Enzyme ClassSubstrateReaction TypeProducts
Cysteine S-conjugate β-lyaseS-Phenyl-L-cysteineβ-eliminationPyruvate, Ammonia, Thiophenol

The C-S lyase pathway represents a branch point from the mercapturic acid route. While mercapturic acid formation is generally considered a detoxification process, the C-S lyase pathway can be a bioactivation mechanism if the resulting thiol is reactive. nih.govaoemj.org The liberated thiophenol can undergo subsequent Phase II metabolic reactions, such as S-methylation catalyzed by thiomethyltransferases or S-glucuronidation via UDP-glucuronosyltransferases, to facilitate its elimination. nih.gov

Cysteine Conjugate β-Lyase Activity on S-Phenyl-L-cysteine Derivatives

Cysteine conjugate β-lyase (C-S lyase) catalyzes the cleavage of the C-S bond in cysteine S-conjugates. This β-elimination reaction yields pyruvate, ammonia, and a corresponding thiol. In the case of S-Phenyl-L-cysteine, the enzymatic action of C-S lyase would result in the formation of thiophenol.

The general reaction mechanism is as follows: An L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate wikipedia.org

Several mammalian enzymes, primarily aminotransferases, have been shown to exhibit C-S lyase activity as a part of their catalytic function. These enzymes are not dedicated C-S lyases but can process cysteine conjugates due to the electron-withdrawing nature of the S-substituent, which facilitates the β-elimination reaction. nih.govnih.gov While direct studies on S-Phenyl-D5-L-cysteine are limited, research on analogous S-aryl-L-cysteine compounds provides a framework for understanding its metabolism. For instance, studies on S-(2,4-dinitrophenyl)cysteine have demonstrated its cleavage by purified C-S lyase to yield pyruvate, ammonia, and 2,4-dinitrobenzenethiol. nih.gov

The activity of these enzymes can be influenced by the specific nature of the S-substituent. A good leaving group attached to the sulfur atom is a key determinant for the catalytic efficiency of the β-lyase reaction. nih.gov

Stereochemical Aspects of Enzymatic Cleavage Reactions

The enzymatic cleavage of cysteine conjugates by β-lyases is a stereospecific process. These enzymes typically exhibit a high degree of selectivity for the L-enantiomer of the cysteine conjugate. This stereoselectivity is a hallmark of enzyme-catalyzed reactions and is dictated by the three-dimensional structure of the enzyme's active site, which is configured to bind and orient the L-cysteine moiety specifically.

While direct experimental data on the stereochemical preference for this compound cleavage is not extensively documented in the available literature, the known substrate specificity of mammalian cysteine conjugate β-lyases strongly suggests a preference for the L-form. This is consistent with the general observation that most enzymes involved in amino acid metabolism are specific for L-amino acids.

Subcellular and Tissue-Specific Localization of Enzymes Involved in this compound Metabolism

The enzymes responsible for the metabolism of this compound are distributed across various tissues and subcellular compartments, with the liver and kidneys being the primary sites of activity. researchgate.netnih.govnih.govplos.org

Tissue-Specific Localization:

Liver: The liver is a major site for the metabolism of xenobiotics, including cysteine S-conjugates. It contains a significant concentration of enzymes with C-S lyase activity. nih.govplos.org Hepatic metabolism is crucial for both the detoxification and, in some cases, the bioactivation of these compounds.

Kidney: The kidneys also play a critical role in the processing and elimination of cysteine conjugates. researchgate.netnih.govplos.org Renal C-S lyase activity can lead to the formation of reactive thiols, which may have implications for kidney-specific toxicity.

Subcellular Localization:

The enzymes with cysteine conjugate β-lyase activity are found in both the cytosolic and mitochondrial fractions of cells.

Cytosol: A significant portion of C-S lyase activity is located in the cytoplasm. Cytosolic enzymes are involved in the initial metabolism of cysteine conjugates that enter the cell.

Mitochondria: Mitochondria also contain enzymes capable of cleaving cysteine S-conjugates. The presence of this metabolic machinery within the mitochondria is significant, as the generation of reactive thiols in this organelle can have profound effects on cellular respiration and energy metabolism.

The specific distribution of these enzymes can vary, and their localization is a key factor in determining the ultimate metabolic fate and potential biological effects of this compound.

Application of S Phenyl D5 L Cysteine As a Research Probe in Biological Systems

Elucidation of Xenobiotic Biotransformation Pathways in Non-Human Models

The metabolism of foreign compounds (xenobiotics) is a critical process that determines their toxicity and clearance from the body. S-Phenyl-D5-L-cysteine serves as a stable isotope tracer to investigate the metabolic fate of S-phenyl-L-cysteine, a known metabolite of the industrial chemical benzene (B151609). By using the deuterated form, researchers can unambiguously track its journey through various non-human model systems.

In vitro models are foundational for dissecting the specific enzymatic reactions a compound undergoes. Liver cells (hepatocytes) or subcellular fractions like microsomes and cytosol, which contain high concentrations of metabolic enzymes, are commonly used. nih.gov

In a typical experiment, this compound is introduced into a culture of hepatocytes. Over time, samples of the cells and the surrounding culture medium are collected and analyzed by liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) label allows for the clear identification of metabolites derived from the probe. For instance, one expected biotransformation is N-acetylation, which would convert this compound into S-Phenyl-D5-mercapturic acid. The mass spectrometer would detect a specific mass shift corresponding to the addition of an acetyl group to the deuterated parent compound. This approach helps identify the specific enzymes and reaction types involved in its metabolism. nih.gov

Table 1: Illustrative In Vitro Experimental Setup for Metabolic Studies

Parameter Description Purpose
Model System Primary rat hepatocytes or liver S9 fractions To provide a biologically relevant environment with active metabolic enzymes. nih.gov
Test Compound This compound To act as a stable isotope-labeled tracer.
Incubation Time Multiple time points (e.g., 0, 1, 4, 24 hours) To observe the rate of parent compound disappearance and metabolite formation. nih.gov
Analysis Method Liquid Chromatography-Mass Spectrometry (LC-MS) To separate and identify the parent compound and its deuterated metabolites based on their unique mass-to-charge ratios.

| Primary Endpoint | Identification of labeled metabolites (e.g., S-Phenyl-D5-mercapturic acid) | To elucidate the primary biotransformation pathways. |

Ex vivo organ perfusion models, particularly using livers or kidneys from species like pigs or rodents, bridge the gap between simple cell cultures and complex whole-animal studies. nih.govnih.gov These systems maintain the organ's three-dimensional architecture and physiological functions, such as blood flow and bile production, providing a more accurate prediction of a compound's metabolic profile. tno-pharma.comfrontiersin.org

In this model, an isolated liver is kept viable by perfusing it with an oxygenated, nutrient-rich solution. tno.nl this compound is introduced into this perfusate. Samples of the perfusate leaving the organ, as well as any produced bile, are collected over time. Analysis of these samples reveals the extent of "first-pass metabolism"—the metabolic conversion a compound undergoes as it passes through the liver. This technique allows for the study of how the compound is taken up by the organ, metabolized, and excreted without the confounding variables of a whole biological system. nih.gov

To understand the complete picture of absorption, distribution, metabolism, and excretion (ADME), studies in living animal models such as rats are essential. nih.gov After administering this compound to a rat, researchers can collect biological samples like blood, urine, and feces over a set period.

The analysis of these samples provides a systemic view of the xenobiotic's fate. For example, detecting S-Phenyl-D5-mercapturic acid in the urine would confirm that N-acetylation is a major metabolic and clearance pathway in vivo. Furthermore, analyzing tissues from various organs can reveal where the compound or its metabolites accumulate. The use of the D5-labeled compound is critical for differentiating the administered dose from any potential background presence of the non-labeled S-Phenyl-L-cysteine.

Table 2: Research Findings from a Hypothetical Animal Study

Sample Type Analyte Detected Interpretation
Plasma This compound Indicates absorption and systemic circulation of the parent compound.
Urine S-Phenyl-D5-mercapturic acid Confirms N-acetylation as a key metabolic pathway and renal excretion as a major route of elimination. nih.gov
Liver Tissue High concentration of this compound and its metabolites Suggests the liver is the primary site of metabolism.

| Kidney Tissue | High concentration of S-Phenyl-D5-mercapturic acid | Indicates the role of the kidney in the active secretion and elimination of the metabolite. |

Quantitative Assessment of Metabolic Flux and Pathway Contributions

Beyond identifying metabolic pathways, stable isotope tracers like this compound are used to measure the rate of these pathways, a concept known as metabolic flux. creative-proteomics.comimmune-system-research.com Metabolic flux analysis provides a dynamic picture of cellular activity, revealing how quickly a substrate is converted into a product. nih.gov

In steady-state tracing, a biological system (like a cell culture) is exposed to the labeled compound until the rates of nutrient uptake and metabolite production are constant. nih.gov The system reaches an "isotopic steady state" where the proportion of labeled to unlabeled molecules in each metabolite pool becomes stable. mdpi.com

By measuring the isotopic enrichment in downstream metabolites at this steady state, researchers can calculate the relative contribution of different pathways to the production of a specific metabolite. nih.gov For example, if this compound is metabolized through two competing pathways, the ratio of the labeled products would reflect the relative flux through each pathway. This method is powerful for comparing metabolic activity under different conditions, such as comparing healthy cells to diseased cells. mdpi.com

Dynamic tracing focuses on the period before the system reaches isotopic steady state. springernature.com In these experiments, the labeled tracer is introduced, and samples are taken at multiple, short time intervals afterward. nih.gov By tracking the rate at which the deuterium label appears in successive metabolites, researchers can determine the kinetics of individual enzymatic reactions and the turnover rates of metabolite pools. nih.gov

This approach provides more detailed information than steady-state analysis, offering insights into the speed of metabolic networks and how quickly they respond to changes. semanticscholar.org The dynamic changes in the concentrations of this compound and its labeled metabolites can be used to build kinetic models, providing a quantitative understanding of the biotransformation process.

Mechanistic Studies of Enzyme Function and Catalysis

This compound, a deuterated isotopologue of S-Phenyl-L-cysteine, serves as a critical tool in the detailed investigation of enzyme mechanisms. Its primary utility lies not as a direct substrate that produces a kinetic isotope effect from the phenyl ring deuteration in common enzymatic reactions, but as an indispensable internal standard for quantitative analysis in studies of substrate specificity, inhibition, and reaction kinetics.

The study of enzyme substrate specificity involves determining the range of compounds an enzyme can recognize and transform. S-Phenyl-L-cysteine can be explored as a potential substrate or inhibitor for various enzymes to define their active site architecture and chemical preferences.

Enzyme-Substrate Interactions:

Tryptophan Synthase: This enzyme has been utilized in the chemoenzymatic synthesis of S-Phenyl-L-cysteine from L-serine and thiophenol. nih.govresearchgate.net This demonstrates that the enzyme's active site can accommodate the thiophenol moiety to form the S-phenyl-L-cysteine product, providing insight into its synthetic capabilities and substrate tolerance. nih.govresearchgate.net

Cysteine Lyase: In contrast, some enzymes exhibit narrow substrate specificity. Cysteine lyase, a pyridoxal-dependent enzyme, primarily acts on L-cysteine. nih.gov Studies have shown it is incapable of using substrates like alpha-phenyl-cysteine, suggesting that bulky substitutions on the cysteine backbone can prevent effective binding and catalysis. nih.gov While S-Phenyl-L-cysteine is a thioether and not an alpha-substituted variant, such studies are crucial for mapping the steric and electronic limits of an enzyme's active site.

Selenocysteine Lyase (SclA): In studies of substrate specificity, L-cysteine has been shown to act as a competitive inhibitor for selenocysteine lyase, an enzyme that preferentially acts on L-selenocysteine. biorxiv.org This inhibitory relationship highlights the fine-tuned discrimination between sulfur- and selenium-containing amino acids, a key aspect of the enzyme's function. biorxiv.org

In these types of enzymatic assays, this compound is employed as an internal standard. By adding a known quantity of the deuterated compound to experimental samples, researchers can use mass spectrometry to accurately quantify the formation of the non-deuterated product or the depletion of the non-deuterated substrate, thereby correcting for sample loss or ionization variability during analysis.

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic mechanisms.

A primary deuterium KIE is observed when the bond to the isotope is cleaved in the slowest step of a reaction. nih.gov For example, studies on D-amino acid oxidase using [2-D]D-alanine revealed a significant primary substrate isotope effect, supporting a mechanism where the cleavage of the Cα-H bond is a critical, rate-limiting event. nih.govd-nb.info

In the context of this compound, the deuterium atoms are located on the stable phenyl ring. For a significant KIE to be observed using this molecule as a substrate, the reaction mechanism would need to involve the cleavage of a carbon-deuterium bond on the phenyl ring in its rate-determining step. Such reactions are uncommon in typical metabolic pathways for cysteine conjugates. Therefore, the primary application of this compound in kinetic analysis is not for observing a KIE from the phenyl group, but for its role as a stable, heavy-labeled internal standard. This allows for precise measurement of reaction rates in complex biological matrices, which is fundamental to performing kinetic studies that might investigate isotope effects at other positions of a substrate. medchemexpress.commedchemexpress.com

Development and Validation of Analytical Biomarkers for Exposure Research

S-Phenyl-L-cysteine (SPC), the non-deuterated analogue of this compound, has been developed and validated as a key biomarker for assessing human exposure to benzene, a known carcinogen. nih.govresearchgate.net Benzene is metabolized in the body to reactive intermediates, primarily benzene oxide. This electrophilic metabolite can then form covalent adducts with nucleophilic sites on proteins. researchgate.net One such reaction is the binding of benzene oxide to cysteine residues in blood proteins like hemoglobin and albumin, forming S-Phenyl-L-cysteine. nih.gov

The resulting protein adducts are stable and accumulate over the lifespan of the protein, providing an integrated measure of exposure over time. The quantification of SPC from hydrolyzed blood proteins serves as a reliable dosimeter for benzene exposure. nih.govnih.gov

In the validation of these biomarkers, this compound plays a crucial role as an internal standard for isotope dilution mass spectrometry. nih.gov This analytical technique allows for highly accurate and sensitive quantification of the SPC biomarker in biological samples. An assay developed to measure SPC in globin uses [(2)H5]-SPC for quantitation, achieving a sensitivity of less than 20 pmol SPC per gram of globin. nih.govresearchgate.net

Research has demonstrated a clear dose-response relationship between benzene exposure and the levels of SPC adducts in both animal models and humans. researchgate.netnih.gov

Table 1: S-Phenyl-L-cysteine Levels in Albumin of Workers Occupationally Exposed to Benzene

Exposure Group (Average Benzene Concentration)Number of SubjectsS-Phenyl-L-cysteine (pmol/mg albumin)
Controls (0 ppm)9< 0.1 (in 7 of 9 subjects)
Exposed (4.4 ppm)100.32 (mean)
Exposed (8.4 ppm)100.51 (mean)
Exposed (23 ppm)101.15 (mean)

This table is based on data showing a statistically significant linear increase in SPC adducts with increasing benzene exposure concentrations. nih.gov

Studies in F344/N rats exposed to benzene by gavage also showed a dose-dependent increase in albumin-associated SPC, further validating this adduct as a reliable biomarker of exposure. nih.gov The use of a deuterated internal standard like this compound is fundamental to the accuracy and validation of these essential analytical methods in toxicology and exposure research. nih.govnih.gov

Broader Academic Implications and Future Research Directions

Comparative Analysis with Non-Deuterated Analogues in Metabolic and Analytical Studies

The substitution of hydrogen with deuterium (B1214612) in S-Phenyl-L-cysteine to create S-Phenyl-D5-L-cysteine introduces subtle but significant changes that are highly advantageous for research. One of the most notable is the "deuterium isotope effect," which describes how the increased mass of deuterium can slow down the rate of chemical reactions, including metabolic processes. simsonpharma.com This can lead to a more stable molecule with an altered pharmacokinetic profile compared to its non-deuterated counterpart. nih.govmedchemexpress.com

In analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable. mdpi.comresearchgate.net this compound serves as an ideal internal standard for the precise quantification of its non-deuterated analogue, S-Phenyl-L-cysteine. researchgate.net Because it is chemically identical but mass-shifted, it co-elutes during chromatography but is distinguishable by the mass spectrometer, correcting for variations in sample preparation and instrument response. at-spectrosc.comunc.edu

FeatureS-Phenyl-L-cysteineThis compoundSignificance in Research
Metabolic RateStandard physiological ratePotentially slower due to the kinetic isotope effect simsonpharma.comAllows for studying metabolic pathways and can improve drug stability by reducing the rate of breakdown. simsonpharma.comnih.gov
Analytical ApplicationAnalyte to be quantifiedInternal standard for mass spectrometry researchgate.netEnables accurate and precise quantification of the non-deuterated compound in complex biological samples. nih.gov
Mass Spectrometry SignalStandard mass-to-charge ratioHigher mass-to-charge ratio (shifted by 5 Daltons)Allows for clear differentiation between the analyte and the internal standard.
NMR SpectroscopyStandard proton NMR signalsAltered NMR spectrum, simplifying analysis in certain regions synmr.inAids in structural analysis and the study of molecular interactions. synmr.inmdpi.com

Integration of this compound Research with Systems Biology and Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. nih.govnih.gov When combined with stable isotope tracers like this compound, it becomes a powerful tool to map the flow of metabolites through biochemical pathways, a field known as fluxomics. nih.gov This integration is central to the ethos of systems biology, which aims to understand the complex interactions within biological systems as a whole. dbkgroup.orgyoutube.com

By introducing this compound into a biological system, researchers can track the incorporation of the deuterium-labeled phenyl group into various downstream metabolites. frontiersin.org Analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy can detect and quantify these labeled products. nih.gov The resulting data on metabolic fluxes and pathway activities can then be integrated into computational models of cellular metabolism, providing a more dynamic and comprehensive understanding of how genetic or environmental perturbations affect cellular function. researchgate.net This approach moves beyond simple correlation to establish causative links between different layers of biological information, from the genome to the metabolome. youtube.com

StepDescriptionKey Technologies/Approaches
1. Tracer AdministrationThis compound is introduced into the biological system (e.g., cell culture, animal model). kuleuven.beOral administration, intravenous infusion. kuleuven.be
2. Sample CollectionBiological samples (e.g., plasma, urine, tissue) are collected at various time points.Standard bio-sampling protocols.
3. Metabolite AnalysisSamples are analyzed to detect and quantify the deuterated compound and its labeled metabolites. frontiersin.orgLC-MS/MS, GC-MS, NMR Spectroscopy. nih.gov
4. Data ProcessingRaw analytical data is processed to identify labeled compounds and calculate isotopic enrichment.Bioinformatics software (e.g., MetaboAnalyst). metaboanalyst.ca
5. Systems Biology IntegrationThe metabolic flux data is integrated into network models to understand pathway dynamics and regulation. youtube.comMetabolic network reconstruction, flux balance analysis. wikipedia.org

Advanced Computational Modeling of S-Phenyl-L-cysteine Metabolic Networks

S-Phenyl-L-cysteine can be considered a xenobiotic, a foreign chemical substance found within an organism that is not normally naturally produced. Computational modeling plays a crucial role in predicting and understanding the metabolic fate of such compounds. nih.gov A variety of tools and databases are available to construct models of metabolic networks that can simulate the biotransformation of xenobiotics. frontiersin.org

These models are built upon foundational principles of reaction stoichiometry, thermodynamics, and kinetics. osti.gov By inputting the structure of S-Phenyl-L-cysteine, these in silico tools can predict a range of potential phase I (e.g., oxidation) and phase II (e.g., conjugation) metabolites. nih.gov This predictive power helps guide experimental studies, allowing researchers to screen for expected metabolites and uncover novel biotransformation pathways. nih.gov The data generated from tracing studies with this compound can, in turn, be used to refine and validate these computational models, creating a powerful feedback loop between in silico prediction and empirical evidence.

Tool/DatabaseDescriptionApplication to S-Phenyl-L-cysteine Modeling
BioTransformerA software tool that predicts the metabolism of small molecules. nih.govPredicting potential phase I and phase II metabolites of S-Phenyl-L-cysteine.
EAWAG-BBDA database on microbial biocatalytic reactions and biodegradation pathways for xenobiotic compounds. frontiersin.orgProvides information on potential microbial degradation pathways in contexts like gut microbiota metabolism.
MetaCycA comprehensive database of metabolic pathways and enzymes from all domains of life. frontiersin.orgCan help identify endogenous enzymes that might interact with and metabolize S-Phenyl-L-cysteine.
XMetDBAn open-access database for xenobiotic metabolism, containing chemical structures and reaction information. researchgate.netServes as a repository for experimental data that can be used to build and validate predictive models.

Emerging Research Questions and Methodological Advancements in Isotope Tracing

The field of stable isotope tracing is continuously evolving, driven by new biological questions and technological progress. nih.gov One emerging research area is the use of tracers to understand metabolic heterogeneity within tissues, such as tumors. embopress.org By tracing the fate of labeled compounds, researchers aim to answer questions about how different cells within the same tumor utilize nutrients and how the metabolic profile of a primary tumor relates to its metastatic potential. embopress.org

Methodological advancements are enhancing the power and scope of these studies. Recent improvements in instrumentation, such as high-resolution mass spectrometry and advanced NMR techniques, provide greater sensitivity and allow for the detection of a wider range of metabolites. nih.govfrontiersin.org Furthermore, the development of new data analysis tools and metabolite databases is expanding the ability to interpret complex labeling patterns. nih.gov A particularly exciting frontier is the development of spatial metabolomics and mass spectrometry imaging, which enable the analysis of metabolites while preserving the spatial architecture of the tissue. embopress.org This allows researchers to visualize metabolic activity in a cell-specific manner, offering unprecedented insights into the metabolic organization of biological systems. embopress.org

AdvancementDescriptionImpact on Isotope Tracing Studies
High-Resolution Mass Spectrometry (HRMS)Instruments with enhanced mass accuracy and resolution. nih.govImproves the confidence of metabolite identification and allows for more accurate measurement of isotopic enrichment.
Advanced NMR TechniquesImproved methods for analyzing stable isotope labeling patterns. nih.govProvides detailed information on the positional incorporation of isotopes, revealing specific pathway activities. nih.gov
Spatial MetabolomicsMass spectrometry imaging techniques that map the distribution of metabolites in tissue sections. embopress.orgEnables the study of metabolic heterogeneity and cell-to-cell metabolic interactions within a tissue.
New Data Analysis ToolsSophisticated software and algorithms for processing and interpreting large-scale metabolomics data. nih.govFacilitates the extraction of meaningful biological insights from complex isotope tracing experiments.
Development of Novel TracersSynthesis of new stable isotope-labeled molecules to probe specific metabolic pathways. nih.govExpands the range of biochemical processes that can be investigated using tracing methodologies.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing S-Phenyl-D5-L-cysteine in laboratory settings?

Synthesis typically involves deuterium incorporation via catalytic exchange or custom organic synthesis routes, starting with L-cysteine and deuterated phenyl precursors. Key steps include:

  • Purification : Use reverse-phase HPLC or column chromatography to isolate the compound, ensuring removal of unreacted precursors .
  • Characterization : Employ mass spectrometry (MS) to confirm deuteration levels (e.g., 98 atom% D) and nuclear magnetic resonance (NMR) to verify structural integrity. Purity should be assessed via HPLC with UV detection .
  • Safety : Follow SDS guidelines for handling cysteine derivatives, including wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation .

Q. Which analytical techniques are most effective for assessing the deuteration level and chemical purity of this compound?

  • Deuteration Analysis : High-resolution mass spectrometry (HR-MS) or isotope-ratio MS to quantify D5 incorporation. NMR (e.g., 2^2H-NMR) can also validate isotopic labeling .
  • Purity Assessment : Reverse-phase HPLC with UV detection at 214 nm for peptide bonds. Threshold purity for research-grade compounds should exceed 95% .
  • Stability Testing : Monitor degradation under varying pH and temperature using accelerated stability studies, referencing ICH guidelines .

Q. What safety precautions are essential when handling this compound in metabolic studies?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sensitization risks .
  • Ventilation : Work in a fume hood to prevent aerosol inhalation .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize enzymatic assays using this compound as a deuterated substrate in kinetic studies?

  • Substrate Preparation : Ensure isotopic purity (>98% D) to avoid kinetic isotope effect (KIE) interference. Pre-equilibrate the compound in assay buffers (e.g., PBS, pH 7.4) .
  • Enzyme Compatibility : Validate enzyme activity with deuterated substrates via control experiments comparing kcatk_{cat} and KmK_m to non-deuterated analogs .
  • Data Collection : Use stopped-flow spectroscopy or LC-MS/MS for real-time monitoring of enzymatic turnover .

Q. What strategies resolve contradictions in stability data for this compound under different pH conditions?

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, ionic strength 0.1 M) to isolate pH-specific degradation pathways .
  • Advanced Analytics : Pair HPLC with tandem MS to identify degradation products (e.g., hydrolyzed cysteine derivatives) and quantify degradation rates .
  • Statistical Analysis : Apply error propagation models to distinguish experimental noise from pH-dependent instability .

Q. How should isotopic labeling with this compound be integrated into metabolic flux analysis (MFA) to ensure data reliability?

  • Tracer Design : Use 13^{13}C-glucose or 15^{15}N-ammonia alongside D5 labeling to cross-validate metabolic pathways .
  • Sample Preparation : Quench cells rapidly (e.g., cold methanol) to preserve isotopic labeling patterns. Extract metabolites using acetonitrile:water (80:20) .
  • Data Interpretation : Apply computational tools like OpenMFA or INCA to model flux distributions, accounting for deuterium’s mass shift in MS data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.